Increased Nitrogen Basicity: pKa of Conjugate Acid for N,N-Dimethylmethanesulfonamide vs. N-Methyl and N-Ethyl Analogs
N,N-Dimethylmethanesulfonamide exhibits measurably higher nitrogen basicity than its N-methyl and N-ethyl counterparts. The pKa values of the conjugate acids, determined via NMR chemical shift measurements as a function of solvent acidity in aqueous sulfuric acid using the H₀ acidity function scale, demonstrate this differentiation [1].
| Evidence Dimension | Basicity (pKa of conjugate acid on H₀ scale) |
|---|---|
| Target Compound Data | N,N-Dimethylmethanesulfonamide: pKa (conjugate acid) = -5.5 |
| Comparator Or Baseline | N-Methylmethanesulfonamide: pKa = -6.0; N-Ethylmethanesulfonamide: pKa = -6.0 |
| Quantified Difference | ΔpKa ≈ 0.5 units; target compound is approximately 3.2× more basic |
| Conditions | NMR chemical shift measurements in aqueous H₂SO₄; 25°C; 0.5% solution for target, 1% for comparators |
Why This Matters
Higher nitrogen basicity influences protonation-dependent reactivity and may alter binding interactions in catalysis or enzymatic inhibition applications.
- [1] Laughlin, R. G. The Basicity of Aliphatic Sulfonamides. J. Am. Chem. Soc. 1967, 89 (17), 4268-4271. View Source
